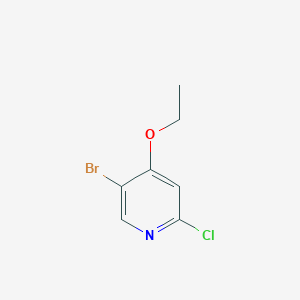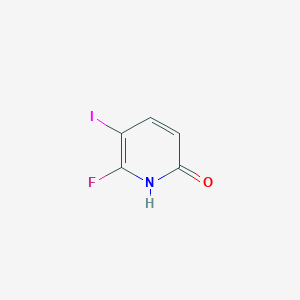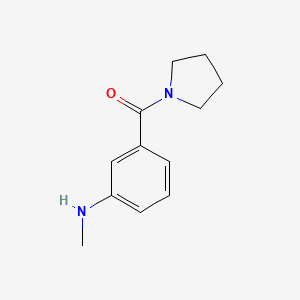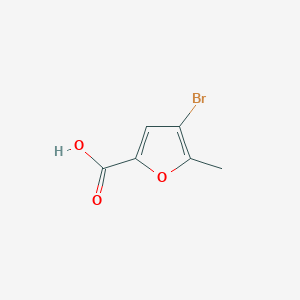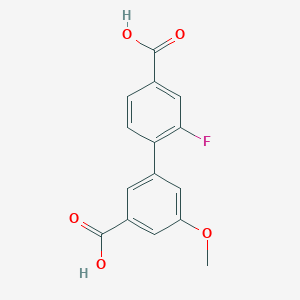
4-(2,2-Diethoxyethyl)aniline
説明
4-(2,2-Diethoxyethyl)aniline is a chemical compound with the molecular formula C12H19NO2. It has a molecular weight of 209.28 g/mol. This compound is not intended for human or veterinary use and is for research use only .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 209.29 and a molecular formula of C12H19NO2.科学的研究の応用
Synthesis and Material Applications
Electrochemical Synthesis and Characterization
A study highlighted the electrochemical synthesis of novel polymers based on aniline derivatives for applications in dye-sensitized solar cells. The synthesized polymers demonstrated higher energy conversion efficiency compared to conventional materials, indicating potential for renewable energy technologies (Shahhosseini et al., 2016).
Advanced Materials for Electroluminescence
Research into amorphous molecular materials incorporating aniline derivatives has led to the development of color-tunable emitting materials with bipolar character. These materials have shown promise for use in organic electroluminescent devices, offering multicolor light emission, including white, with high performance and stability (Doi et al., 2003).
Polymer-Based Sensors
The inductive effect on the pKa of poly(aniline) was utilized to create potentiometric sensors. This novel approach leverages the unique properties of poly(aniline) for sensor applications, demonstrating potential for nonenzymatic glucose sensing (Shoji & Freund, 2001).
Chemical Synthesis and Reactivity
Cross-Coupling Reactions
A facile method for the preparation of N-(2,2-diethoxyethyl)anilines from aryl bromides via modified Buchwald-Hartwig reaction was developed. This method showcased high selectivity and yields, providing a new route for synthesizing complex aniline derivatives (Sun Nan, 2011).
Electrochromic Materials
Aniline derivatives have been used to synthesize novel electrochromic materials that exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region. These findings suggest applications in smart windows and other electrochromic devices (Li et al., 2017).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives by aniline in alcohols was studied, showing a negative deviation from the Stern–Volmer equation. This work provides insights into the conformational behavior of boronic acids in solution and their interaction with aniline, with implications for sensor development (Geethanjali et al., 2015).
特性
IUPAC Name |
4-(2,2-diethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRJQIMOSQDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1445564.png)
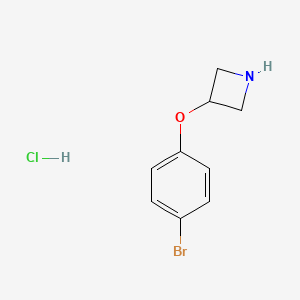
![{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1445568.png)


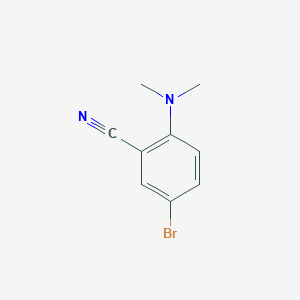
![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)

